molecular formula C9H9FN2 B1437637 (7-fluoro-1H-indol-3-yl)methanamine CAS No. 887582-26-5

(7-fluoro-1H-indol-3-yl)methanamine

Cat. No. B1437637
M. Wt: 164.18 g/mol
InChI Key: HDFJOQICBUCVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(7-fluoro-1H-indol-3-yl)methanamine” consists of a benzene ring linked to a pyrrole ring, forming the indole structure, with a fluoro group at the 7th position and a methanamine group at the 3rd position .


Physical And Chemical Properties Analysis

“(7-fluoro-1H-indol-3-yl)methanamine” is a powder at room temperature . It has a molecular weight of 164.18 g/mol.

Scientific Research Applications

Synthesis and Stereochemistry

Research has focused on the synthesis of chiral (indol-2-yl)methanamines, which are structurally related to tetrahydro-β-carbolines—a class of compounds prevalent in natural products and pharmaceutically active compounds. The synthesis of these compounds in high enantiomeric excess (ee) using amino acid starting materials showcases the interest in exploring the stereochemical properties and protective effects of certain groups like 9-phenyl-9-fluorenyl (Pf), which influences the stereochemical outcome of the synthesis. These studies provide insight into the protective effects and potential pharmaceutical applications of indole derivatives (Lood et al., 2015).

Structural Analysis and DFT Studies

Indole derivatives have been the subject of structural analysis and density functional theory (DFT) studies to understand their properties and potential applications better. Novel indole-based derivatives have been synthesized and characterized, with X-ray diffraction (XRD) and DFT studies providing insights into their bond angles, lengths, and molecular electrostatic potential. These findings suggest applications in fields like nonlinear optical (NLO) properties, indicating the relevance of these compounds in high-tech applications (Tariq et al., 2020).

Medicinal Chemistry and Biological Activities

In medicinal chemistry, indole derivatives have been explored for their potential as anticonvulsant, antimicrobial, anti-inflammatory, and antiproliferative agents. Research into the synthesis and characterization of heterocyclic Schiff bases derived from indole compounds has shown promising results in seizure protection and other biological activities, suggesting their potential in developing new therapeutic agents (Pandey & Srivastava, 2011). Additionally, the exploration of 5-fluoroindole derivatives in the synthesis of various heterocycles has revealed moderate to good antiproliferative activity, further emphasizing the therapeutic potential of these compounds (Narayana et al., 2009).

Organic Synthesis and Catalysis

Research into the synthesis of indole derivatives has led to the development of efficient synthetic methodologies and novel reactions. For instance, the fluoroacetylation of indoles using fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions showcases the versatility of indole chemistry. Such reactions not only expand the toolkit of organic synthesis but also hint at potential applications in designing novel molecules with specific properties (Yao et al., 2016).

Antidepressant Drug Candidates

The design and synthesis of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors underline the application of indole derivatives in developing new antidepressant drugs. These compounds have shown promising results in signal transduction assays and possess high receptor affinity, selectivity, and favorable drug-like properties, underscoring the potential of indole derivatives in pharmacological research (Sniecikowska et al., 2019).

properties

IUPAC Name

(7-fluoro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFJOQICBUCVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651646
Record name 1-(7-Fluoro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-fluoro-1H-indol-3-yl)methanamine

CAS RN

887582-26-5
Record name 7-Fluoro-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887582-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Fluoro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-fluoro-1H-indol-3-yl)methanamine
Reactant of Route 2
(7-fluoro-1H-indol-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(7-fluoro-1H-indol-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(7-fluoro-1H-indol-3-yl)methanamine
Reactant of Route 5
(7-fluoro-1H-indol-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(7-fluoro-1H-indol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.